

A Comparative Guide to the Spectroscopic Characterization of Cyclobutyl-Containing Molecules

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Compound of Interest

Compound Name: *Cyclobutylboronic acid*

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The cyclobutyl moiety, a four-membered aliphatic ring, is a key structural motif in numerous biologically active compounds and functional materials. Its inherent ring strain and unique conformational properties significantly influence molecular reactivity, binding affinity, and physicochemical characteristics. A thorough spectroscopic characterization is therefore paramount for the unambiguous identification, structural elucidation, and conformational analysis of these molecules. This guide provides a comparative overview of the primary spectroscopic techniques used to characterize cyclobutyl-containing compounds, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of the parent cyclobutane is deceptively simple, showing a single peak due to the rapid conformational flipping (ring puckering) at room temperature, which makes all eight protons chemically equivalent on the NMR timescale.^[1] However, in substituted cyclobutanes, this symmetry is broken, leading to more complex spectra.

Key Features:

- Chemical Shift: Protons on the cyclobutyl ring typically resonate in the range of 1.5 - 2.5 ppm. This is downfield compared to larger, less strained cycloalkanes like cyclohexane (approx. 1.43 ppm).[2][3]
- Ring Strain Effect: The increased s-character in the C-H bonds of the strained cyclobutane ring leads to a deshielding effect on the ring protons compared to open-chain alkanes or larger rings.
- Coupling Constants: Vicinal (3J) and geminal (2J) coupling constants are highly dependent on the ring's conformation (puckered vs. planar) and the dihedral angles between protons.

^{13}C NMR Spectroscopy

Carbon NMR provides information on the number of non-equivalent carbon atoms and their chemical environment.

Key Features:

- Chemical Shift: The carbon atoms of a cyclobutyl ring typically appear in the aliphatic region of the spectrum, with the parent cyclobutane resonating at approximately 22-23 ppm. This is slightly upfield compared to cyclopentane (~26 ppm) and cyclohexane (~27 ppm).[4]

Data Summary: NMR Spectroscopy

Compound/Group	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)	Notes
Cyclobutane	~1.96[1]	~22.4	A single peak in both ^1H and ^{13}C spectra due to molecular symmetry and rapid conformational averaging.
Substituted Cyclobutyl	1.5 - 2.5	20 - 50 (unsubstituted C)	Shifts are highly dependent on the nature and stereochemistry of the substituents.
Comparison: Cyclopentane	~1.51[5]	~25.8[6]	Upfield shift compared to cyclobutane in ^1H NMR.[3][5]
Comparison: Cyclohexane	~1.43[2]	~27.1[4]	Further upfield shift in ^1H NMR, reflecting decreased ring strain. [2][3]

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve 5-10 mg of the cyclobutyl-containing compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical to avoid interfering signals.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution, which is particularly important for analyzing complex spin systems in substituted cyclobutanes.
- Data Acquisition (^1H):
 - Acquire a standard one-dimensional proton spectrum.

- Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
- For complex molecules, 2D NMR experiments like COSY (Correlation Spectroscopy) are essential to establish proton-proton connectivities.
- Data Acquisition (^{13}C):
 - Acquire a proton-decoupled ^{13}C spectrum to obtain single lines for each unique carbon atom.
 - Typical parameters: spectral width of 200-240 ppm, longer acquisition times and relaxation delays may be necessary due to the lower natural abundance of ^{13}C and longer relaxation times.
 - DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiments can be used to differentiate between CH , CH_2 , and CH_3 groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For cyclobutyl-containing molecules, IR can provide clues about the ring structure itself.

Key Features:

- C-H Stretching: The C-H stretching vibrations of the methylene (CH_2) groups in the cyclobutyl ring typically appear in the $2850\text{-}3000\text{ cm}^{-1}$ region, similar to other cycloalkanes. High-resolution studies on the cyclobutyl radical have identified specific $\alpha\text{-CH}$ stretch fundamentals around 3069 cm^{-1} .^{[6][7]}
- CH_2 Scissoring/Bending: The bending vibrations of the CH_2 groups are observed around $1450\text{-}1470\text{ cm}^{-1}$.
- Ring Vibrations ("Puckering"): The cyclobutane ring is not planar and undergoes a "puckering" vibration. These ring modes can sometimes be observed in the fingerprint region ($< 1000\text{ cm}^{-1}$), although they are often weak and can be difficult to assign definitively without

computational support. The presence of two conformers (bent and planar) can lead to distinct C-X (where X is a halogen) stretching fundamentals in substituted cyclobutanes.[8]

Data Summary: IR Spectroscopy

Vibrational Mode	Comparison:		Notes
	Cyclobutane & Derivatives (cm ⁻¹)	Cyclopentane & Cyclohexane (cm ⁻¹)	
C-H Stretch (CH ₂)	2850 - 3000[7]	2850 - 2960[1][9]	The exact position can be influenced by ring strain and substitution.
CH ₂ Bending (Scissoring)	~1450 - 1470	~1450 - 1465[1]	A characteristic absorption for methylene groups in aliphatic rings.
Ring Puckering/Modes	< 1000	< 1000	These bands are often weak and complex, but can be characteristic of the specific ring system. [5]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- Sample Preparation: No special preparation is needed for liquid or solid samples. Place a small amount of the sample directly onto the ATR crystal (e.g., diamond or germanium).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.

- Place the sample on the crystal and apply pressure to ensure good contact.
- Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The instrument's software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.

Key Features:

- Molecular Ion ($M^{+\bullet}$): The molecular ion peak for cyclobutane (m/z 56) is typically observable. [4] The stability of the molecular ion in substituted cyclobutanes depends on the nature of the substituents.
- Fragmentation: The strained cyclobutyl ring undergoes characteristic fragmentation pathways. The most common fragmentation is the cleavage into two ethylene molecules (C_2H_4), leading to a prominent peak at m/z 28 for the parent cyclobutane, which is often the base peak.[4]
- Loss of Substituents: In substituted cyclobutanes, cleavage of the substituent (α -cleavage) is a common pathway.
- Ring Opening: The molecular ion can undergo ring-opening to form a butene radical cation before further fragmentation.

Data Summary: Mass Spectrometry (Electron Ionization)

Ion Type	Cyclobutane (m/z)	Comparison: Cyclopentane (m/z)	Comparison: Cyclohexane (m/z)	Fragmentation Pathway
Molecular Ion [M] ⁺ •	56[4]	70[10]	84[8]	Ionization of the parent molecule.
[M-15] ⁺	41[4]	55[10]	69	Loss of a methyl radical (CH ₃ •) following rearrangement.
[M-28] ⁺	28[4]	42[10]	56[8]	Loss of a neutral ethylene molecule (C ₂ H ₄), a characteristic pathway for cycloalkanes.[8]
Base Peak	28[4]	42[10]	56[8]	The most abundant fragment ion.

Experimental Protocol: Electron Ionization (EI) MS

- Sample Introduction: Introduce the sample into the mass spectrometer. For volatile liquids, a direct injection or GC-MS is suitable. For solids, a direct insertion probe can be used.
- Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule.

Key Features:

- **Saturated Cycloalkanes:** Unsubstituted cyclobutane, like other saturated alkanes, does not contain any chromophores (π systems or atoms with non-bonding electrons). It only undergoes high-energy $\sigma \rightarrow \sigma^*$ transitions.[11]
- **Absorption Wavelength:** These transitions occur at very short wavelengths (< 160 nm), which are in the vacuum UV region and outside the range of standard UV-Vis spectrophotometers (typically 200-800 nm).[11]
- **Substituted Cyclobutanes:** A cyclobutyl-containing molecule will only show a UV-Vis spectrum if the substituent is a chromophore (e.g., a carbonyl group, an aromatic ring, a conjugated system). In such cases, the absorption maxima will be characteristic of the chromophore, although the cyclobutyl ring may cause minor shifts (solvatochromic effects) compared to an acyclic analogue. For example, molecules with a C=O group often show a weak $n \rightarrow \pi^*$ transition around 270-300 nm.

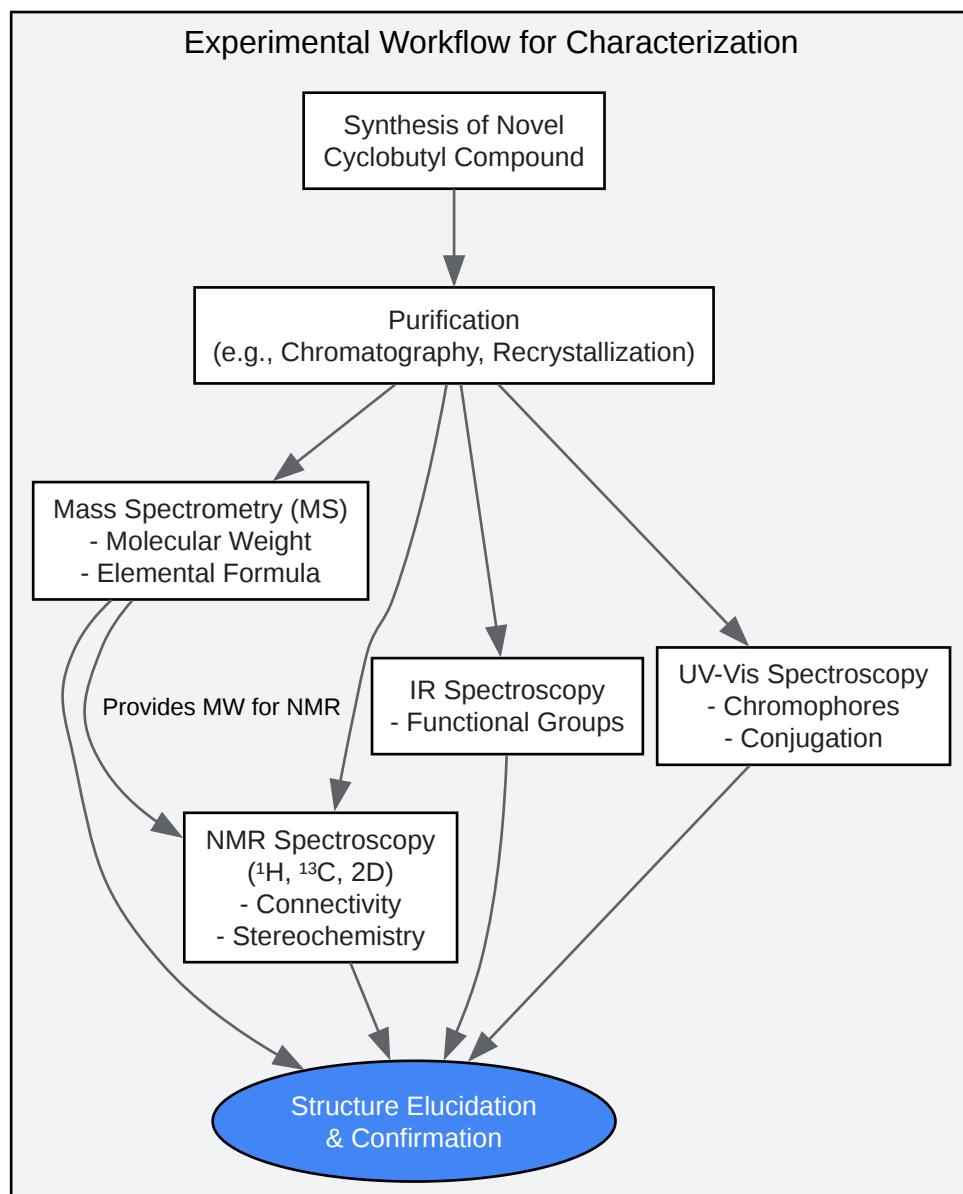
Experimental Protocol: UV-Vis Spectroscopy

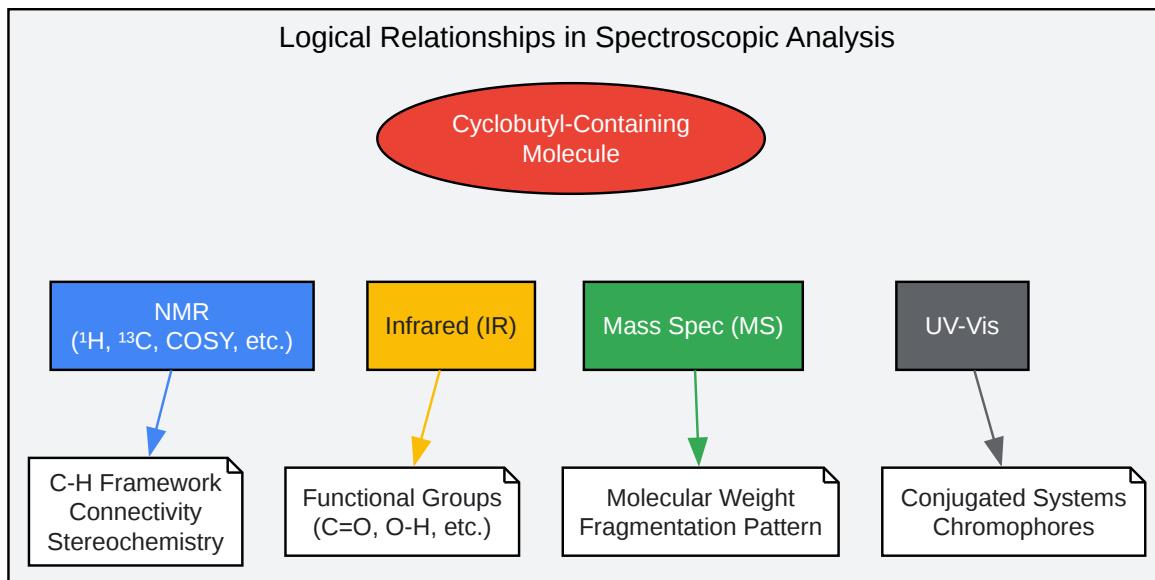
- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:**
 - Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
 - Place the cuvettes in the spectrophotometer.
 - Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance. The instrument software will automatically subtract the solvent's absorbance.

- Identify the wavelength(s) of maximum absorbance (λ_{\max}).

Visualizing the Workflow and Data Relationships

The following diagrams illustrate the general workflow for characterizing a novel cyclobutyl-containing compound and the relationship between the spectroscopic techniques and the structural information they provide.





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